2-Propylpiperidine hydrochloride
Overview
Description
2-Propylpiperidine hydrochloride is a chemical compound with the molecular formula C8H18ClN It is a derivative of piperidine, a six-membered heterocyclic amine
Mechanism of Action
Target of Action
2-Propylpiperidine hydrochloride, also known as Coniine hydrochloride, is a potent agonist of the nicotinic acetylcholine receptor (nAChR) with an EC50 value of 0.3 mM . The nAChR is a type of ionotropic receptor that is widely distributed in the nervous system and plays a crucial role in neurotransmission .
Mode of Action
The compound interacts with its target, the nAChR, by binding to the receptor and acting as an agonist . This binding triggers a conformational change in the receptor, leading to the opening of an ion channel and allowing the flow of ions across the cell membrane . This ion flow results in depolarization of the neuron, initiating a series of events that lead to the transmission of a nerve impulse .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway, specifically the nicotinic pathway . The compound’s action on the nAChR influences the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine . These neurotransmitters play key roles in various physiological processes, including muscle contraction, heart rate regulation, and cognitive functions .
Pharmacokinetics
This suggests that the compound can be absorbed efficiently from the gastrointestinal tract and can cross the blood-brain barrier to exert its effects on the central nervous system .
Result of Action
The binding of this compound to the nAChR results in a series of events leading to the depolarization of the neuron and the transmission of a nerve impulse . This can result in various physiological effects, depending on the specific location and type of neurons affected . Excessive or prolonged activation of the nachr by this compound can lead to a state of depolarization blockade, resulting in muscle weakness or paralysis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, factors such as temperature and the presence of other substances (e.g., food or other drugs) can also impact the pharmacokinetics and pharmacodynamics of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylpiperidine hydrochloride typically involves the hydrogenation of pyridine derivatives. One common method is the reduction of pyridine using hydrogen gas in the presence of a catalyst such as molybdenum disulfide . Another approach involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions. For instance, the reaction of alkyl dihalides with primary amines under microwave irradiation in an alkaline aqueous medium is a practical method . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Propylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are commonly employed.
Major Products Formed:
Oxidation: N-oxides of 2-Propylpiperidine.
Reduction: Various amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
2-Propylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar in structure but with different chemical properties.
Piperidine: The parent compound, a six-membered ring with one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine with different reactivity.
Uniqueness: 2-Propylpiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-propylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBWZNQZRWZJIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936194 | |
Record name | 2-Propylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15991-59-0 | |
Record name | 2-Propylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-propylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about (5S, 2S)-5-hydroxy-1-methyl-2-propylpiperidine hydrochloride can be gleaned from the research?
A1: The research paper focuses on the crystal structure determination of (5S, 2S)-5-hydroxy-1-methyl-2-propylpiperidine hydrochloride []. This implies that the researchers successfully grew crystals of this compound and used X-ray diffraction techniques to determine the three-dimensional arrangement of atoms within the molecule. This information is valuable for understanding the compound's physical and chemical properties and can be used in further studies exploring its potential applications.
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